molecular formula C14H32ClP B3141657 Triethyl(octyl)phosphonium chloride CAS No. 482647-71-2

Triethyl(octyl)phosphonium chloride

Cat. No.: B3141657
CAS No.: 482647-71-2
M. Wt: 266.83 g/mol
InChI Key: PUIPXEWHDUIWHL-UHFFFAOYSA-M
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Description

Triethyl(octyl)phosphonium chloride is a quaternary phosphonium salt, which is a type of organophosphorus compound. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonium cation, where the phosphorus atom is bonded to three ethyl groups and one octyl group, and a chloride anion.

Mechanism of Action

Target of Action

Triethyl(octyl)phosphonium chloride, also known as CYPHOS IL 541W, is a type of ionic liquid Tertiary phosphines, a group to which this compound belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .

Mode of Action

The mode of action of this compound involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

It’s known that tertiary phosphines, including this compound, can participate in single-electron-transfer (set) reactions .

Pharmacokinetics

It’s worth noting that ionic liquids, including this compound, have been developed for postcombustion co2 capture applications . This suggests that the compound may have unique interactions with its environment that could influence its bioavailability.

Result of Action

The generation of phosphine-centered radical species and their involvement in set reactions can lead to various organic transformations . This suggests that the compound could have significant effects at the molecular level, potentially leading to novel synthetic products.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the anions of AHA ILs, a group to which this compound belongs, play a significant role in tuning anion–CO2 complexation . In addition, AHAs are able to trigger the abstraction of acidic protons located at the α position of phosphonium cations by forming hydrogen bonds between cations and anions, eventually leading to cation-driven CO2 complexation . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by its chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(octyl)phosphonium chloride can be synthesized through the reaction of triethylphosphine with octyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:

P(C2H5)3+C8H17Cl[P(C2H5)3C8H17]+Cl\text{P(C}_2\text{H}_5)_3 + \text{C}_8\text{H}_{17}\text{Cl} \rightarrow \text{[P(C}_2\text{H}_5)_3\text{C}_8\text{H}_{17}]^+\text{Cl}^- P(C2​H5​)3​+C8​H17​Cl→[P(C2​H5​)3​C8​H17​]+Cl−

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Triethyl(octyl)phosphonium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to regenerate the corresponding phosphine and alkyl halide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide, cyanide, and alkoxide ions. These reactions typically occur in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

    Nucleophilic Substitution: Formation of new phosphonium salts with different anions.

    Oxidation: Formation of phosphine oxides.

    Reduction: Regeneration of triethylphosphine and octyl chloride.

Scientific Research Applications

Triethyl(octyl)phosphonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylphosphonium chloride: Similar structure but with four ethyl groups instead of an octyl group.

    Triethyl(methyl)phosphonium chloride: Contains a methyl group instead of an octyl group.

    Triethyl(butyl)phosphonium chloride: Contains a butyl group instead of an octyl group.

Uniqueness

Triethyl(octyl)phosphonium chloride is unique due to the presence of the long octyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications involving interactions with lipid membranes and phase-transfer catalysis.

Properties

IUPAC Name

triethyl(octyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPXEWHDUIWHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CC)(CC)CC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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